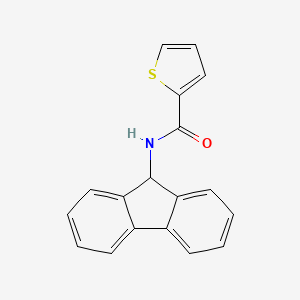

N-9H-fluoren-9-yl-2-thiophenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds based on fluorene–thiophene units often results in unexpected products due to the complexity of reactions involved. For instance, a compound with two fluorene rings connected through C atoms, obtained unintentionally during synthesis, highlighted the challenges and unpredictability in synthesizing targeted fluorene–thiophene compounds (Liu & Yu, 2012).

Molecular Structure Analysis

The molecular structure of fluorene-based compounds reveals significant insights into their chemical behavior. For example, the dihedral angle between the mean planes of two fluorene units can significantly influence the compound's properties. In a reported structure, this angle was found to be 78.57°, suggesting a pronounced spatial arrangement affecting its reactivity and interactions (Liu & Yu, 2012).

Chemical Reactions and Properties

The chemical reactions and properties of N-9H-fluoren-9-yl-2-thiophenecarboxamide derivatives can be complex, given the reactive nature of both the fluorene and thiophene moieties. For example, N-substituted 9H-fluoren-9-imines react with difluorocarbene, leading to iminium ylides with varying reactivity based on the substituent at the nitrogen atom and reaction conditions (Novikov et al., 2006).

科学的研究の応用

Polymer Science Applications

Syntheses and Properties of Aromatic Polyamides and Polyimides : Aromatic polyamides and polyimides derived from fluorene compounds have been synthesized, showing remarkable solubility in polar solvents and excellent thermal stability. These materials can form transparent and flexible films, indicating their potential application in advanced materials science, especially for high-performance polymers with specific mechanical and thermal properties (Yang & Lin, 1993).

Electrochemistry and Electron Transport

Electrochemical Copolymers for Conductivity : Copolymers of electron-deficient fluorenes with thiophene have been prepared, displaying significant p-type and n-type conductivities. Such materials are crucial for developing organic electronics, including organic transistors and photovoltaic cells, due to their tailored electron transport properties (Loganathan & Pickup, 2007).

Organic Photovoltaics

Amorphous Polymeric Semiconductors : Specific fluorene and thiophene-containing amorphous polymeric semiconductors have been developed for use in organic photovoltaic cells. These materials demonstrate high thermal stability and varying morphologies affecting charge transport and photovoltaic performance. Such advancements are pivotal for the enhancement of organic solar cell efficiency and stability (Cha et al., 2010).

High-Performance Polyamides

Novel Polyamides with Enhanced Properties : New series of polyamides incorporating fluorene-based units have been developed, exhibiting excellent solubility, thermal stability, and unique electrofluorescence and electrochromic properties. These materials are significant for applications in optoelectronics and smart materials, where reversible color changes and fluorescence switching are required (Sun et al., 2015).

Chemical Synthesis and Reactivity

Reactivity and Synthesis of Fluorene Derivatives : The study on the reactivity of fluoren-9-iminium ylides towards heteroelement-containing dipolarophiles has provided insights into the synthesis of novel fluorene derivatives. This research is foundational for the development of new organic synthesis strategies and the exploration of fluorene's chemical reactivity (Novikov et al., 2006).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(9H-fluoren-9-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NOS/c20-18(16-10-5-11-21-16)19-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-11,17H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJANDZKPGZANN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9H-fluoren-9-yl)thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5560071.png)

![1-(4-methylbenzyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5560073.png)

![(1S*,5R*)-3-acetyl-6-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5560081.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560083.png)

![ethyl 5-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5560122.png)

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5560123.png)

![1-(2-phenylethyl)-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5560125.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5560136.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5560165.png)

![7-fluoro-2-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5560168.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5560177.png)